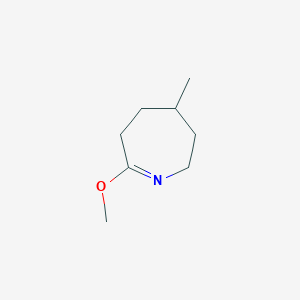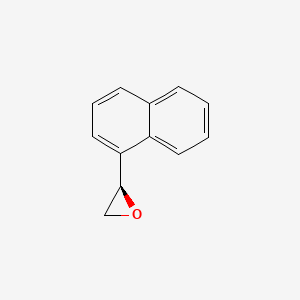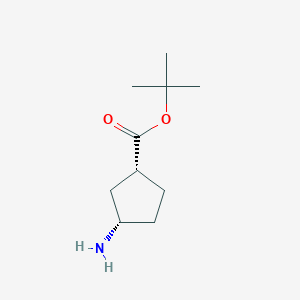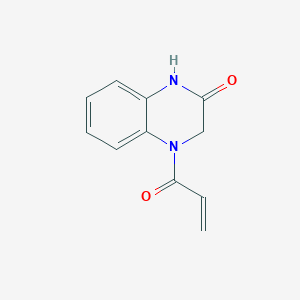
1-(2-phenylpyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(2-Phenylpyrrolidin-1-yl)ethan-1-one, also known as PP1, is an organic compound that has been studied for its potential applications in various areas of scientific research. PP1 is an aromatic compound with a molecular formula of C10H13NO and a molecular weight of 169.22 g/mol. It is a colorless, odorless, and crystalline solid with a melting point of approximately 70°C. PP1 is soluble in many organic solvents, such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for a variety of laboratory experiments.
Applications De Recherche Scientifique
Neuroprotective and Cognitive Function Improvement : A study by Borozdenko et al. (2021) discusses a potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate compound, showing its potential as a prodrug for improving cognitive function in ischemic brain injury. This compound demonstrated significant anxiety reduction and activity escalation in animal models, suggesting neuroprotective capabilities (Borozdenko et al., 2021).
Electrooptic Film Fabrication : Facchetti et al. (2006) explored dibranched, heterocyclic "push-pull" chromophores, including derivatives of 1-(2-phenylpyrrolidin-1-yl)ethan-1-one, for their application in electrooptic films. The study highlighted the influence of molecular architecture on film microstructure and optical/electrooptic response, which is critical in materials science (Facchetti et al., 2006).
Synthesis and Rearrangement of Ethan-1-one Derivatives : Shtamburg et al. (2018) reported on the synthesis and isomerization of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their derivatives, which includes the structural family of 1-(2-phenylpyrrolidin-1-yl)ethan-1-one. These compounds have potential applications in organic synthesis and pharmaceutical chemistry (Shtamburg et al., 2018).
Antioxidant Activity Analysis : Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, indicating their potential as antioxidants. This study provides a theoretical basis for designing new antioxidants (Drapak et al., 2019).
Anti-inflammatory Agents Synthesis : Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are structurally related to 1-(2-phenylpyrrolidin-1-yl)ethan-1-one. These compounds were evaluated for anti-inflammatory activity, showcasing their medicinal chemistry applications (Rehman et al., 2022).
Propriétés
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWYRCZWXRXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)


![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)







![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
